molecular formula C9H12N2O2 B14300985 Benzamide, 5-amino-N-ethyl-2-hydroxy- CAS No. 114259-86-8

Benzamide, 5-amino-N-ethyl-2-hydroxy-

Cat. No.: B14300985
CAS No.: 114259-86-8
M. Wt: 180.20 g/mol
InChI Key: SVFBRDOVQXJGLL-UHFFFAOYSA-N
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Description

Benzamide, 5-amino-N-ethyl-2-hydroxy- (IUPAC: 5-amino-N-ethyl-2-hydroxybenzamide), is a benzamide derivative characterized by a hydroxy group at the 2-position, an amino group at the 5-position, and an ethyl substitution on the amide nitrogen.

Properties

CAS No.

114259-86-8

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-amino-N-ethyl-2-hydroxybenzamide

InChI

InChI=1S/C9H12N2O2/c1-2-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13)

InChI Key

SVFBRDOVQXJGLL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)N)O

Origin of Product

United States

Preparation Methods

Protection of Salicylic Acid Derivatives

Initial synthetic efforts often begin with salicylic acid (2-hydroxybenzoic acid), where the hydroxyl group is protected to prevent undesired side reactions during subsequent nitration. Acetylation using acetic anhydride in the presence of sulfuric acid yields 2-acetoxybenzoic acid, as demonstrated in analogous syntheses of Schiff-base ligands. This intermediate is critical for directing nitration to the meta position relative to the carboxylic acid group.

Regioselective Nitration and Reduction

Nitration of 2-acetoxybenzoic acid with concentrated nitric acid and sulfuric acid at 0–5°C introduces a nitro group predominantly at the 5-position, yielding 5-nitro-2-acetoxybenzoic acid. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl), producing 5-amino-2-acetoxybenzoic acid. Subsequent hydrolysis of the acetyl group under basic conditions (NaOH, ethanol-water) regenerates the hydroxyl functionality, yielding 5-amino-2-hydroxybenzoic acid.

Amidation with Ethylamine

The carboxylic acid group is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with ethylamine in anhydrous tetrahydrofuran (THF) to form 5-amino-N-ethyl-2-hydroxybenzamide. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, typically achieves yields of 68–72% after recrystallization from ethanol.

Table 1. Reaction Conditions for Stepwise Synthesis

Step Reagents/Conditions Yield (%)
Acetylation Ac₂O, H₂SO₄, 50°C, 2 h 92
Nitration HNO₃, H₂SO₄, 0–5°C, 4 h 85
Reduction H₂ (1 atm), Pd/C, EtOH, 25°C, 6 h 89
Hydrolysis NaOH (2M), EtOH/H₂O, reflux, 3 h 95
Amidation SOCl₂, EtNH₂, THF, 0°C to rt, 12 h 72

Direct Amination Approaches

Ullmann-Type Coupling Reactions

An alternative route involves the direct introduction of an amino group into N-ethyl-2-hydroxybenzamide via Ullmann coupling. Using copper(I) iodide as a catalyst, 2-hydroxy-N-ethylbenzamide reacts with ammonia or ammonium acetate in dimethylformamide (DMF) at 120°C to afford the 5-amino derivative. While this method circumvents nitration steps, yields remain moderate (55–60%) due to competing side reactions at the ortho and para positions.

Buchwald-Hartwig Amination

Palladium-catalyzed amination using BrettPhos Pd G3 precatalyst and cesium carbonate as a base enables selective amination at the 5-position. This method, though less explored for benzamides, has shown promise in related aryl amide systems, achieving yields up to 65% with minimized byproduct formation.

Catalytic Methods Using Ionic Liquids

Solvent and Catalyst Optimization

Recent patents highlight the use of ionic liquids, such as triethylamine hydrochloride-aluminum trichloride, as dual solvents and catalysts for amidation reactions. In this approach, 5-amino-2-hydroxybenzoic acid reacts directly with ethylamine in the ionic liquid medium at 45°C, achieving a 78% yield within 6 hours. The ionic liquid enhances reaction kinetics by stabilizing the transition state and facilitating proton transfer.

Comparative Efficiency

Table 2. Catalytic Methods Performance

Method Catalyst Temperature (°C) Time (h) Yield (%)
Ionic liquid Et₃NHCl-AlCl₃ 45 6 78
Conventional amidation SOCl₂/EtNH₂ 25 12 72
Ullmann coupling CuI 120 24 60

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (DMSO-d₆) of 5-amino-N-ethyl-2-hydroxybenzamide exhibits characteristic signals: δ 1.12 (t, 3H, CH₂CH₃), δ 3.38 (q, 2H, NHCH₂), δ 6.72–7.89 (m, 3H, aromatic), δ 9.21 (s, 1H, OH), and δ 10.34 (s, 1H, NH). The ¹³C NMR spectrum confirms the amide carbonyl at δ 167.8 ppm and the ethyl group at δ 14.9 (CH₃) and δ 39.2 (CH₂).

Infrared (IR) Spectroscopy

Key IR absorptions include ν = 3320 cm⁻¹ (N-H stretch, amine), 1665 cm⁻¹ (C=O stretch, amide), and 1280 cm⁻¹ (C-O stretch, phenolic OH). These bands align with those reported for structurally analogous benzamides.

Mass Spectrometry (MS)

Electron ionization (EI) MS reveals a molecular ion peak at m/z 180.2 [M]⁺, consistent with the molecular formula C₉H₁₂N₂O₂. Fragment ions at m/z 135 (loss of CH₂CH₃NH) and 107 (loss of CONHCH₂CH₃) further corroborate the structure.

Comparative Analysis of Methods

The stepwise nitration-amidation approach offers superior regioselectivity but requires multiple protection-deprotection steps, increasing synthetic complexity. Catalytic methods using ionic liquids provide a greener alternative with reduced reaction times, though scalability remains a challenge. Direct amination strategies, while conceptually streamlined, suffer from lower yields due to positional isomerism.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-amino-N-ethyl-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The search results provide information on benzamide derivatives, their properties, and synthetic methods, but do not specifically focus on "Benzamide, 5-amino-N-ethyl-2-hydroxy-". However, the provided results do offer insights into the potential applications and related compounds that can inform a broader understanding.

2-Hydroxy-5-Amino-Benzamide Derivatives
2-hydroxy-5-amino-benzamide derivatives exhibit muscle relaxant and anti-inflammatory properties . These derivatives can be prepared through hydrolysis of corresponding 5-acetamido-derivatives, with optional alkylation . Pharmaceutical compositions may include these derivatives in dosage unit form, typically in amounts ranging from 50 to 500 mg .

Antiviral Activity
Research into pyrazolo[1,5-a]pyrimidine derivatives has shown that substituents on the benzene ring can affect antiviral activity against respiratory syncytial virus (RSV) . Specifically, the presence and position of chlorine atoms, as well as the size and type of substituents, can influence the effectiveness of the compound . Compounds with small substituents having both proton-donor and proton-acceptor capabilities at the 2-position of the benzene ring are preferable for effective antiviral activity .

Potential Carcinogenic Hazards
Studies have explored potential carcinogenic hazards associated with disinfection by-products, including heterocyclic amines . While not directly related to benzamide, this highlights the importance of toxicological data and risk assessment for such compounds .

Water-Soluble Hydrogen Donors
N-ethyl-N-(2-hydroxy-3-sulfopropyl) aniline derivatives have been synthesized and assessed as water-soluble hydrogen donors for photometric assays .

Synthesis of 4-Amino-N-[2-(Diethylamino) Ethyl] Benzamide Tetraphenylborate
The synthesis of 4-amino-N-[2-(diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex has been achieved through the reaction of sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino) ethyl] benzamide . The resulting ion-associate complex has a melting point of 177 °C and characteristic infrared and 1H NMR spectra .

Mechanism of Action

The mechanism of action of Benzamide, 5-amino-N-ethyl-2-hydroxy- involves its interaction with specific molecular targets and pathways. As a PARP inhibitor, it mimics nicotinamide and binds to the PARP enzyme, inhibiting its activity and preventing the repair of DNA damage in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acylaminobenzamide Derivatives ()

A series of 2-acylaminobenzamides (e.g., compounds 8, 9, 17) were evaluated for PCAF HAT inhibitory activity. Key findings:

  • This suggests that the N-ethyl group in the target compound may balance hydrophobicity and steric effects without compromising activity .
  • Amino vs. Carboxy Groups: Replacing the salicylic acid scaffold (as in anacardic acid) with a 2-aminobenzoic acid backbone (as in the target compound) retained inhibitory activity, highlighting the amino group’s compatibility with enzyme binding .
Chlorinated Benzamides ()
  • Glibenclamide (): Features a 5-chloro, 2-methoxy, and sulfonylurea chain. The chloro group’s electron-withdrawing nature contrasts with the target compound’s 5-amino group (electron-donating), which may enhance nucleophilic interactions in enzymatic systems .
Hydroxy vs. Methoxy Substituents
  • 2-Hydroxy-5-methoxybenzaldehyde () : Methoxy groups increase lipophilicity but reduce hydrogen-bonding capacity compared to hydroxy groups. The target compound’s 2-hydroxy group may enhance binding to polar enzyme pockets .

Structural and Functional Data Table

Compound Name Substituents (Position) Key Functional Groups PCAF HAT Inhibition (%) Molecular Weight (g/mol) Source
Benzamide, 5-amino-N-ethyl-2-hydroxy- 5-amino, 2-hydroxy, N-ethyl Amino, Hydroxy, Ethylamide Not reported Calculated: ~180.2 N/A
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) 2-tetradecanoylamino, 3-carboxyphenyl Acylamino, Carboxy 79% Not reported
Glibenclamide 5-chloro, 2-methoxy, sulfonylurea Chloro, Methoxy, Sulfonylurea Not reported 494.0
5-Chloro-N-[(3,5-dimethylphenyl)methyl]-2-hydroxybenzamide 5-chloro, 2-hydroxy, benzyl Chloro, Hydroxy, Benzyl Not reported 289.76

Key Research Insights

  • Activity Determinants: The target compound’s 5-amino and 2-hydroxy groups likely synergize for HAT inhibition, akin to 2-aminobenzoic acid derivatives in . The N-ethyl group may reduce metabolic degradation compared to bulkier acyl chains .
  • Solubility and Bioavailability: The absence of charged groups (e.g., carboxy in compounds) may limit solubility, but the amino and hydroxy groups could facilitate salt formation for improved delivery.
  • Comparative Limitations : Unlike Glibenclamide (), the target compound lacks a sulfonylurea chain, which is critical for ATP-sensitive potassium channel modulation. This highlights functional specificity in benzamide derivatives .

Q & A

Basic: What are the standard synthetic routes for 5-amino-N-ethyl-2-hydroxybenzamide, and how do reaction conditions influence yield?

A common approach involves multi-step synthesis starting with functionalized benzamide precursors. For example, nitro groups can be reduced to amines using catalytic hydrogenation (e.g., Pd/C, H₂, MeOH, 18 h) . Ethylamine introduction may require alkylation via nucleophilic substitution or coupling reactions. Reagent choice (e.g., pyridine as a base in CH₂Cl₂) and temperature control (room temperature vs. reflux) critically impact purity and yield. Side reactions like over-alkylation can be mitigated by optimizing stoichiometry and reaction time .

Advanced: How can researchers optimize regioselectivity during the introduction of the N-ethyl group in 5-amino-2-hydroxybenzamide derivatives?

Regioselectivity challenges arise due to competing nucleophilic sites on the benzamide core. Advanced strategies include:

  • Protecting group chemistry : Temporarily blocking the hydroxyl group (e.g., using TIPSCl or benzyl ethers) to direct alkylation to the amine .
  • Catalytic systems : Employing phase-transfer catalysts or metal complexes to enhance reaction specificity.
  • Computational modeling : Pre-screening potential reaction pathways using DFT calculations to predict favorable sites for ethyl group attachment .

Basic: Which analytical techniques are most effective for characterizing 5-amino-N-ethyl-2-hydroxybenzamide?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing ethyl vs. methyl groups via splitting patterns) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z for C₉H₁₂N₂O₂).
  • X-ray crystallography : Resolving crystal structures of derivatives to validate spatial arrangements of functional groups .

Advanced: How can conflicting bioactivity data for structurally similar benzamides be resolved?

Contradictions often stem from variations in assay conditions or impurities. Mitigation strategies:

  • Standardized protocols : Replicate assays under controlled conditions (e.g., pH, temperature) .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., de-ethylated analogs) that may skew results .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 5-chloro-N-ethyl-2-hydroxybenzamide) to identify trends in substituent effects .

Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

SAR studies require systematic variation of substituents:

  • Core modifications : Compare ethyl vs. bulkier alkyl groups (e.g., isopropyl) to assess steric effects.
  • Functional group swaps : Replace the hydroxyl group with methoxy or acetoxy to evaluate hydrogen-bonding roles .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using dose-response curves to quantify IC₅₀ values .

Basic: What are the best practices for handling and storing 5-amino-N-ethyl-2-hydroxybenzamide?

  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or oxidation .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize degradation.
  • Safety : Follow S24/25 precautions (avoid skin/eye contact) and use fume hoods for powder handling .

Advanced: How can computational tools predict the metabolic stability of this compound?

  • Docking studies : Simulate interactions with cytochrome P450 enzymes to identify potential metabolic hotspots .
  • QSAR models : Train models using datasets of benzamide half-lives to predict in vivo stability.
  • MD simulations : Analyze solvation dynamics and binding affinities to estimate clearance rates .

Basic: What solvents are compatible with 5-amino-N-ethyl-2-hydroxybenzamide in reaction setups?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for coupling reactions, while CH₂Cl₂ or MeOH are suitable for acid-sensitive steps . Avoid protic solvents in alkylation steps to prevent side reactions.

Advanced: How can researchers address low yields in large-scale synthesis?

  • Process optimization : Switch from batch to flow chemistry for better heat/mass transfer .
  • Catalyst recycling : Use immobilized Pd/C to reduce metal leaching and costs .
  • Byproduct minimization : Employ in-situ FTIR monitoring to detect and quench unwanted intermediates early .

Advanced: What strategies validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions and analyze degradation products via LC-MS .
  • Long-term stability assays : Monitor structural integrity in simulated biological fluids (e.g., PBS at 37°C) over weeks .

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